D-Allose phenylosazone is a derivative of D-Allose, a rare aldohexose sugar. This compound is formed through the reaction of D-Allose with phenylhydrazine, resulting in a phenylosazone, which is a type of hydrazone. The significance of D-Allose phenylosazone lies in its utility in carbohydrate chemistry, particularly for identifying and characterizing aldose sugars.
D-Allose can be derived from various sources, including enzymatic transformations from D-glucose or D-allulose. The synthesis of D-Allose phenylosazone typically involves laboratory methods rather than industrial production due to the limited availability of D-Allose itself.
D-Allose phenylosazone belongs to the class of carbohydrates, specifically as a phenylosazone derivative. It is categorized under osazones, which are formed when sugars react with phenylhydrazine.
The synthesis of D-Allose phenylosazone is achieved by reacting D-Allose with an excess of phenylhydrazine in an acidic medium. The general reaction can be represented as follows:
The reaction typically requires heating to facilitate the formation of the phenylosazone derivative. The use of an acidic medium aids in the reaction process, enhancing the yield and purity of the product.
D-Allose phenylosazone has the molecular formula and a molecular weight of 358.39 g/mol. Its structure features a hexose backbone with a phenylhydrazone functional group attached.
D-Allose phenylosazone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism for the formation of D-Allose phenylosazone involves the nucleophilic attack of the hydrazine on the carbonyl carbon of D-Allose, leading to the formation of a hydrazone linkage. This reaction results in the release of water and forms a stable crystalline product, which can be further characterized by various analytical techniques.
The compound exhibits typical properties associated with hydrazones, including stability under moderate conditions and reactivity towards oxidation and reduction.
D-Allose phenylosazone is primarily utilized in carbohydrate chemistry for:
This compound exemplifies the intersection between synthetic organic chemistry and biochemistry, providing insights into sugar chemistry and its derivatives.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3